5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde
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Overview
Description
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C8H7F3O3 It is a furan derivative that features a trifluoroethoxy group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde can be achieved through a multi-step process:
Formation of Furan-2-ylmethanol: The starting material, furan-2-ylmethanol, is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form 5-((2,2,2-trifluoroethoxy)methyl)furan.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound[][1].
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((2,2,2-Trifluoroethoxy)methyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The trifluoroethoxy group enhances its reactivity, allowing it to participate in a range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-((2,2,2-Trifluoroethoxy)methyl)-2-furoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Methylfuran: A simpler furan derivative without the trifluoroethoxy group.
5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde: Contains a trifluoromethyl group attached to a phenyl ring instead of a trifluoroethoxy group.
Uniqueness
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)5-13-4-7-2-1-6(3-12)14-7/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULHWHPWNJXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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